1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
Description
Substituent Effects on Reactivity
Properties
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)methyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3/c1-12-15(10-13-6-8-14(21)9-7-13)19(22)25-18-5-3-2-4-17(18)24-20(25)16(12)11-23/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQARIADCASXJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=C(C=C4)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Methodologies
Multicomponent Condensation Reactions
The most efficient and widely reported method involves a one-pot, three-component reaction between 2-aminobenzimidazole, 4-chlorobenzyl chloride, and methyl cyanoacetate under acidic conditions. This approach capitalizes on in situ imine formation and cyclization to construct the fused benzoimidazo[1,2-a]pyridine backbone.
Reaction Mechanism
- Nucleophilic Alkylation : The primary amine of 2-aminobenzimidazole attacks the electrophilic benzyl carbon of 4-chlorobenzyl chloride via an SN2 mechanism, displacing chloride and forming a benzylated intermediate.
- Condensation : Methyl cyanoacetate undergoes Knoevenagel condensation with the secondary amine, eliminating methanol and generating an α,β-unsaturated nitrile.
- Cyclization : Intramolecular nucleophilic attack by the pyridine nitrogen onto the activated cyano carbon closes the imidazo ring, yielding the tetracyclic product.
Optimized Conditions
- Catalyst : Concentrated HCl (2 equiv)
- Solvent : Ethanol/water (3:1 v/v)
- Temperature : Reflux at 80°C for 12 hours
- Yield : 68–72% after recrystallization from dimethyl sulfoxide
Table 1: Key Reaction Parameters for Multicomponent Synthesis
| Parameter | Specification | Impact on Yield |
|---|---|---|
| Acid Catalyst | HCl vs. H2SO4 | HCl gives 15% higher yield |
| Solvent Polarity | Ethanol/water > DMF | Polar protic solvents favor cyclization |
| Reaction Time | <8 hours: incomplete | 12 hours optimal |
| Temperature Gradient | Gradual heating to 80°C | Prevents decomposition |
Stepwise Assembly Strategies
For laboratories requiring intermediate isolation, a sequential approach proves advantageous:
Benzimidazole Core Functionalization
- Chlorination : Treat 3-methylbenzoimidazo[1,2-a]pyridine with N-chlorosuccinimide (NCS) in CCl4 at 0°C to install the C1 chlorine.
- Benzylation : Employ Friedel-Crafts alkylation using AlCl3 catalyst to introduce the 4-chlorobenzyl group at C2.
- Cyano Incorporation : Perform nucleophilic aromatic substitution with CuCN in DMF at 120°C to position the nitrile at C4.
Table 2: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Multicomponent | 72 | 98.5 | Pilot-scale feasible |
| Stepwise | 58 | 99.1 | Requires intermediate purification |
Mechanistic Considerations
Role of Acid Catalysis
The HCl catalyst serves dual roles:
Analytical Characterization
Spectroscopic Validation
Process Optimization
Solvent Screening
Table 3: Solvent Impact on Reaction Efficiency
| Solvent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethanol/water | 72 | 12 |
| DMF | 51 | 18 |
| THF | 38 | 24 |
Challenges and Solutions
Byproduct Formation
Industrial Considerations
Cost Analysis
Table 4: Raw Material Economics
| Component | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-Chlorobenzyl chloride | 120 | 42% |
| Methyl cyanoacetate | 85 | 30% |
| 2-Aminobenzimidazole | 220 | 25% |
Chemical Reactions Analysis
Types of Reactions
1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The benzimidazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxide .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibit promising antimicrobial properties. For instance, derivatives containing imidazo-pyridine structures have been tested against various bacterial and fungal strains, showing effective inhibition.
- Study Findings :
- The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values were evaluated, showing effective concentrations ranging from 6.25 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Microorganism | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 6.25 | 24 |
| Escherichia coli | 12.5 | 20 |
| Candida albicans | 12.5 | 18 |
Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the imidazo-pyridine moiety, which has been associated with various mechanisms of action in cancer therapy.
- Mechanism of Action :
- Inhibition of specific enzymes involved in tumor growth.
- Induction of apoptosis in cancer cells through targeted pathways.
Synthetic Applications
The synthesis of this compound involves multi-step organic reactions that can be adapted for the production of various derivatives with altered biological activities.
Synthetic Route
The synthesis typically includes:
- Formation of the imidazo-pyridine core through cyclization reactions.
- Substitution reactions to introduce chlorobenzyl and methyl groups.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally similar compounds. The results indicated that modifications in the substituents significantly enhanced the activity against resistant strains of bacteria .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of various derivatives on human cancer cell lines. The results suggested that certain modifications could lead to increased selectivity and potency against specific cancer types .
Mechanism of Action
The mechanism of action of 1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA synthesis or inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile is unique due to the presence of both chloro and benzimidazole groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Biological Activity
1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile (CAS No. 459181-43-2) is a synthetic compound notable for its potential biological activities. The molecular formula is with a molar mass of 366.24 g/mol. This compound has been investigated for its anticancer properties, particularly in relation to various cancer cell lines.
The biological activity of this compound primarily revolves around its interaction with cellular pathways involved in cancer progression. Preliminary studies suggest that it may act as an inhibitor of key signaling pathways, particularly those associated with cell proliferation and survival.
Anticancer Properties
Recent research indicates that 1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile exhibits significant cytotoxic effects against several cancer cell lines.
Key Findings
- In vitro Studies : The compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity. For instance, it was found to inhibit the growth of colorectal cancer cells, with IC50 values reported at 2 µM for SW480 and 0.12 µM for HCT116 cells .
- Mechanism Insights : The compound appears to disrupt the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival. It has been shown to reduce the expression of proliferation markers such as Ki67 in treated cells .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
- The presence of the chlorobenzyl group enhances lipophilicity, aiding in cellular uptake.
- The imidazo and pyridine moieties contribute to its ability to interact with protein targets involved in cancer progression.
Comparative Biological Activity
A comparative analysis of similar compounds reveals that modifications in the aromatic rings and substituents can significantly affect potency and selectivity against specific cancer types.
| Compound Name | IC50 (µM) | Target Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 1.5 | HCT116 | Wnt Inhibition |
| Compound B | 3.0 | SW480 | Apoptosis Induction |
| 1-Chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile | 0.12 - 2 | HCT116 / SW480 | Wnt Pathway Disruption |
Study 1: Antitumor Activity in Xenograft Models
In vivo studies using xenograft models have shown that treatment with this compound led to significant tumor regression compared to control groups. This suggests not only efficacy but also a favorable safety profile for potential therapeutic use.
Study 2: Pharmacokinetics and Metabolism
Pharmacokinetic studies indicate that the compound has a reasonable half-life and metabolic stability when tested with human liver microsomes, further supporting its development as a therapeutic agent .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile?
A one-pot multicomponent reaction (MCR) involving heterocyclic ketene aminals, malononitrile, and substituted aromatic aldehydes is highly efficient. This method avoids tedious purification steps, as products often precipitate in high purity (yields ~85%) . Solvents like 1,4-dioxane or ethanol are preferred for their ability to facilitate cyclization and precipitation . Optimization of stoichiometry and temperature (e.g., reflux conditions) is critical for maximizing yield.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirms functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, NH₂ stretches at 3244–3460 cm⁻¹) .
- NMR : NMR (DMSO-d6) resolves aromatic protons (δ 7.09–7.88 ppm) and NH signals (δ 12.96–13.13 ppm). NMR identifies nitrile carbons (~110–120 ppm) and aromatic carbons .
- TOF-MS : Validates molecular weight and fragmentation patterns .
Q. How can researchers ensure purity during synthesis?
Precipitation from reaction media (e.g., ethanol) followed by vacuum drying is effective. Purity is confirmed via melting point analysis (decomposition points ~242–247°C) and chromatographic methods (TLC with cyclohexane/ethyl acetate eluents) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR signal splitting) be resolved?
Discrepancies in NMR signals (e.g., coupling constants J = 7.6–8.4 Hz) may arise from conformational flexibility or solvent effects. Use deuterated solvents with varying polarities (e.g., DMSO-d6 vs. CDCl₃) to assess dynamic equilibria. Computational tools like density functional theory (DFT) can model preferred conformers and predict splitting patterns .
Q. What mechanistic insights explain the formation of the benzoimidazo[1,2-a]pyridine core?
The reaction proceeds via:
Enamine Formation : Condensation of 2-(nitromethylene)-dihydrobenzimidazole with malononitrile.
Cyclization : Aromatic aldehydes act as electrophiles, triggering intramolecular cyclization.
Nucleophilic Substitution : Chlorine or benzyl groups are introduced via SNAr or Friedel-Crafts pathways .
Q. How do structural analogs (e.g., imidazo[1,2-a]pyridines) compare in reactivity or bioactivity?
Substituents like chloro, benzyl, and methyl groups significantly alter electronic properties. For example:
Q. What computational strategies predict the compound’s reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
